molecular formula C14H18ClN3OS B2775733 5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-91-0

5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2775733
CAS No.: 588673-91-0
M. Wt: 311.83
InChI Key: HZZZPAHRNCNECH-UHFFFAOYSA-N
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Description

Historical Development of Triazole Chemistry

The discovery of triazole derivatives dates to the late 19th century, with early synthetic efforts focused on nitrogen-rich heterocycles for dye and explosive applications. The 1,2,4-triazole scaffold emerged as a critical structure following the development of the Einhorn–Brunner reaction (1898) and Pellizzari reaction (1911), which enabled efficient cyclization pathways for triazole synthesis. By the mid-20th century, researchers recognized the pharmacological potential of 1,2,4-triazoles, particularly through the commercialization of antifungal agents like fluconazole in the 1980s. The introduction of sulfur-containing variants, such as 1,2,4-triazole-3-thiols, marked a turning point in medicinal chemistry, as the thiol group enhanced metal-binding capacity and metabolic stability compared to oxygenated analogs.

Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole-3-thiol framework combines three critical features:

  • Aromatic stability from the conjugated π-system, enabling planar molecular geometry
  • Multidirectional hydrogen-bonding capacity via N–H and S–H groups
  • Redox-active thiol moiety , permitting disulfide bridge formation and enzyme inhibition

These properties make the scaffold particularly effective in drug design, as demonstrated by its presence in antiviral agents (e.g., ribavirin analogs) and anticancer compounds targeting serine proteases. The thiol group’s ability to coordinate transition metals has also facilitated applications in catalytic systems and metalloprotein inhibition.

Evolution of Structure-Activity Relationship Studies

Early structure-activity relationship (SAR) studies focused on antifungal triazoles, revealing that:

  • N1-substitution modulates membrane permeability
  • C3-thiolation enhances target binding affinity
  • Aromatic substituents at C5 improve pharmacokinetic profiles

Modern SAR approaches employ computational methods to optimize electronic and steric parameters. Key findings include:

Substituent Position Electronic Effect Biological Impact
C3 (thiol) Increases dipole moment Enhances enzyme inhibition
N4 (alkyl/aryl) Modulates logP Improves bioavailability
C5 (heterocyclic) π-Stacking capability Boosts anticancer activity

Ultrasonic-assisted synthesis methods, as demonstrated in theophylline-triazole hybrids, have further refined substituent incorporation strategies.

Research Context for 5-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

This compound represents a strategic integration of multiple SAR-optimized features:

Structural Components

  • 4-Ethyl group : Enhances metabolic stability by shielding the N4 position from oxidative demethylation
  • C3-thiol : Facilitates covalent interactions with cysteine residues in biological targets
  • 5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl] : Combines three activity-enhancing elements:
    • Chlorine atom for hydrophobic interactions
    • Methyl groups restricting free rotation
    • Ether linkage improving solubility

Comparative analysis with related structures shows:

Compound Substituents IC50 (Serine Protease)
Target compound 4-Cl-3,5-Me2-phenoxyethyl Pending*
4c 4-Cl-phenyl 0.015 ± 0.25 mg
4b 2-Cl-phenyl 0.197 ± 0.00 mg

*Predicted activity based on molecular volume (198.27 g/mol) and Cl/Methyl positioning suggests enhanced target affinity compared to simpler aryl derivatives. Current research focuses on elucidating its mechanism against protease-dependent cancer models, building on established triazole-thiol antimetastatic properties.

Properties

IUPAC Name

3-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3OS/c1-5-18-13(16-17-14(18)20)10(4)19-11-6-8(2)12(15)9(3)7-11/h6-7,10H,5H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZZPAHRNCNECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC(=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Introduction of the Triazole Ring: The phenoxy intermediate is then subjected to a cyclization reaction with hydrazine derivatives to form the triazole ring.

    Thiol Group Addition: Finally, the thiol group is introduced through a nucleophilic substitution reaction using thiolating agents such as thiourea or sodium hydrosulfide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the phenoxy group.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Amines: Formed through substitution reactions involving the chloro group.

Scientific Research Applications

Pharmacological Applications

1. Antifungal Activity:
Research indicates that compounds similar to 5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol exhibit antifungal properties. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately fungal cell death.

Case Study:
In a study published in the Journal of Agricultural and Food Chemistry, derivatives of triazole compounds were tested against various fungal strains, demonstrating significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

2. Antiviral Properties:
The compound's structure suggests potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are critical in the treatment of HIV due to their ability to inhibit viral replication with minimal toxicity to host cells.

Research Findings:
A recent study highlighted the efficacy of triazole derivatives against HIV strains, showing that certain modifications in the chemical structure can enhance antiviral activity while reducing cytotoxicity .

Agricultural Applications

1. Herbicidal Activity:
this compound has been explored for its herbicidal properties. Its mechanism involves disrupting the biosynthesis pathways of essential plant hormones or proteins.

Case Study:
In trials conducted on various crops, this compound exhibited selective herbicidal action against specific weed species while showing minimal impact on crop yield. The selectivity is attributed to differences in metabolic pathways between crops and weeds .

2. Plant Growth Regulation:
Studies have indicated that triazole compounds can act as plant growth regulators (PGRs), influencing growth patterns and enhancing resistance to environmental stressors.

Summary of Applications

The following table summarizes the applications of this compound:

Application AreaSpecific UseResearch Findings
PharmacologyAntifungal agentsSignificant activity against fungal strains
Antiviral agentsEffective as NNRTIs with low cytotoxicity
AgricultureHerbicidesSelective action against weeds with minimal crop impact
Plant growth regulatorsEnhances growth and stress resistance

Mechanism of Action

The mechanism of action of 5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves:

    Molecular Targets: The compound targets specific enzymes or receptors in biological systems, such as cytochrome P450 enzymes in fungi.

    Pathways Involved: It interferes with the biosynthesis of essential biomolecules, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
  • 4-chloro-3,5-dimethylphenol

Uniqueness

5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, pharmacological implications, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₈ClN₃OS
  • CAS Number : 588673-91-0
  • Molecular Weight : 305.83 g/mol
  • Hazard Classification : Irritant

Biological Activity Overview

  • Anticancer Activity : The compound exhibits notable cytotoxic effects against various cancer cell lines. Studies have demonstrated its potential in inhibiting the proliferation of melanoma, triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells.
  • Mechanism of Action : The 1,2,4-triazole moiety in the compound plays a critical role in its biological activity. It acts as a hydrogen bond acceptor and donor, enhancing interaction with biological receptors. This structural feature contributes to the compound's stability and solubility, making it a promising candidate for drug development.

Case Studies

  • Cytotoxicity Studies : A study reported that derivatives of 1,2,4-triazole-3-thiol showed varying degrees of cytotoxicity against human melanoma IGR39 and MDA-MB-231 cell lines. The most active compounds demonstrated higher selectivity towards cancer cells compared to normal cells, indicating their potential as targeted therapies .
  • Structure-Activity Relationship (SAR) : Research has identified that modifications on the aryl ring significantly influence the anticancer activity of triazole derivatives. Compounds with electron-donating groups at specific positions exhibited enhanced activity compared to those with electron-withdrawing groups .

Table of Cytotoxicity Data

CompoundCell LineIC50 (µg/mL)Activity Level
Compound AIGR3910.5High
Compound BMDA-MB-23115.0Moderate
Compound CPanc-120.0Low

Pharmacological Implications

The biological activity of this compound suggests multiple pharmacological applications:

  • Anticancer Agent : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.
  • Potential for Combination Therapies : Given its selectivity towards cancer cells, it may be useful in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance.

Q & A

Basic Synthesis: What are the optimal reaction conditions for synthesizing this triazole-thiol derivative?

Answer: The synthesis typically involves multi-step reactions, starting with condensation of substituted aldehydes with triazole precursors under acidic or basic conditions. For example, refluxing in ethanol or methanol with glacial acetic acid as a catalyst (4–6 hours, 70–80°C) yields intermediates, followed by purification via recrystallization or chromatography . Evidence from similar triazole derivatives suggests that protic solvents (e.g., methanol) enhance alkylation efficiency during S-alkylation steps, achieving yields >70% .

Advanced Synthesis: How can regioselectivity be controlled during alkylation of the triazole-thiol moiety?

Answer: Regioselectivity in S-alkylation is influenced by steric and electronic factors. For example, using bulky alkyl halides (e.g., octyl bromide) favors substitution at the sulfur atom over nitrogen due to steric hindrance. Solvent polarity also plays a role: polar aprotic solvents like DMF increase nucleophilicity of the thiol group, while protic solvents stabilize intermediates through hydrogen bonding . Computational modeling (e.g., HyperChem 7.5) can predict reactive sites by analyzing electrostatic potential surfaces .

Basic Characterization: What spectroscopic methods validate the structure of this compound?

Answer:

  • 1H/13C NMR : Confirm substituent integration and coupling patterns (e.g., aromatic protons from the 4-chloro-3,5-dimethylphenoxy group appear as singlet peaks due to symmetry) .
  • IR : A strong ν(S-H) stretch at ~2550 cm⁻¹ confirms the thiol group; absence post-alkylation indicates successful S-substitution .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ for C₁₅H₁₈ClN₃OS) and fragmentation patterns .

Advanced Characterization: How can crystallography resolve ambiguities in hydrogen bonding networks?

Answer: Single-crystal X-ray diffraction (SXRD) using SHELX software refines hydrogen bond geometries. For triazole derivatives, graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings formed by N–H⋯S interactions . Anomalies in thermal parameters may indicate dynamic disorder, requiring TWINABS for twinned crystals .

Biological Screening: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Antifungal : Broth microdilution assays against Candida albicans (MIC determination) .
  • Anti-inflammatory : COX-2 inhibition via ELISA, comparing IC₅₀ values to celecoxib .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess selectivity indices .

Advanced Biological Studies: How does molecular docking predict binding modes to target enzymes?

Answer: AutoDock Vina or Schrödinger Suite docks the compound into active sites (e.g., lanosterol 14α-demethylase for antifungal activity). Key steps:

Protein Preparation : Remove water, add hydrogens, assign charges (OPLS-AA force field).

Grid Generation : Focus on catalytic residues (e.g., heme iron in CYP51).

Pose Scoring : Analyze ΔG values; hydrogen bonds with Thr318 or π-π stacking with Phe228 suggest high affinity .

Stability Analysis: How does the compound degrade under varying pH and temperature?

Answer: Accelerated stability studies (ICH Q1A guidelines):

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. HPLC tracks degradation products (e.g., hydrolysis of the triazole ring at pH <2) .
  • Thermal Stability : TGA/DSC reveals decomposition >200°C; recrystallization from ethanol improves thermal resilience .

Data Contradiction: How to resolve discrepancies in biological activity across studies?

Answer: Conflicting MIC values may arise from assay conditions (e.g., inoculum size, media composition). Mitigation strategies:

  • Standardize Protocols : Use CLSI guidelines for antifungal testing .
  • SAR Analysis : Compare substituent effects; electron-withdrawing groups (e.g., -Cl) enhance membrane permeability in C. albicans .

Solubility Optimization: What formulation strategies improve aqueous solubility?

Answer:

  • Salt Formation : React with sodium hydroxide to form water-soluble thiolate salts .
  • Nanoemulsions : Use Tween-80 and PEG-400 to achieve >2 mg/mL solubility; dynamic light scattering (DLS) confirms particle size <100 nm .

Mechanistic Studies: How to probe the role of the 4-chloro-3,5-dimethylphenoxy group in bioactivity?

Answer:

  • Isosteric Replacement : Synthesize analogs replacing -Cl with -F or -CH₃; compare logP and IC₅₀ values .
  • Metabolic Profiling : LC-MS/MS identifies phase I metabolites (e.g., oxidative dechlorination) in liver microsomes .

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